Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a hydroxy group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole.
Protection of the Hydroxy Group: The hydroxy group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), and ethanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group can enhance its binding affinity to certain targets, while the Boc protecting group can improve its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-Boc-5-phenyl-4-hydroxy-1H-pyrrole-3-carboxylate: Similar structure but lacks the fluorine atom.
Methyl 1-Boc-5-(4-chlorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate: Contains a chlorine atom instead of fluorine.
Methyl 1-Boc-5-(2-methylphenyl)-4-hydroxy-1H-pyrrole-3-carboxylate: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in Methyl 1-Boc-5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C17H18FNO5 |
---|---|
Molecular Weight |
335.33 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-(2-fluorophenyl)-4-hydroxypyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C17H18FNO5/c1-17(2,3)24-16(22)19-9-11(15(21)23-4)14(20)13(19)10-7-5-6-8-12(10)18/h5-9,20H,1-4H3 |
InChI Key |
SZLUKAPNRMXZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C(=C1C2=CC=CC=C2F)O)C(=O)OC |
Origin of Product |
United States |
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